KM-233 is a synthetic cannabinoid compound researched for its potential antineoplastic (anti-cancer) properties. [, ] It belongs to the class of cannabinoid receptor ligands, specifically showing activity at the CB2 receptor subtype. [] KM-233 is a research chemical and not approved for medical use.
KM-233 was developed as part of research into cannabinoid-based therapies. Its classification falls under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. The compound's CAS number is 628263-22-9, and it has been studied for its pharmacological properties and potential clinical applications.
The synthesis of KM-233 involves several chemical reactions that create its unique structure. The primary method utilizes a multi-step synthetic pathway, often starting from simpler organic compounds. While detailed synthetic procedures specific to KM-233 are not extensively documented in the available literature, similar compounds typically undergo the following steps:
The precise conditions, such as temperature and solvent choice, can significantly influence yield and purity.
The molecular formula of KM-233 is , with a molecular weight of approximately 362.5 g/mol. Its structure features a complex arrangement typical of cannabinoids, including:
The 3D conformation allows for optimal interaction with CB1 and CB2 receptors, contributing to its biological activity.
KM-233 participates in various chemical reactions typical of synthetic cannabinoids:
Understanding these reactions is essential for assessing both therapeutic efficacy and potential side effects.
KM-233 exerts its effects primarily through agonistic action at cannabinoid receptors:
Studies have demonstrated that KM-233 can inhibit tumor growth in glioma cell lines through these mechanisms, suggesting its potential as an anticancer agent.
KM-233 exhibits several notable physical and chemical properties:
These properties impact its formulation for therapeutic use and influence its bioavailability when administered.
The applications of KM-233 are primarily focused on medical research:
The investigation of cannabinoids as potential anti-neoplastic agents represents a significant convergence of ancient herbal medicine and modern molecular oncology. Archaeological evidence indicates cannabis was utilized in traditional Chinese medicine as early as 2737 BC for diverse ailments, though its potential anti-tumor properties remained unrecognized for millennia [3] [7]. Modern scientific inquiry began in earnest when the Guzmán group (Complutense University, Madrid) published seminal research in 1998 demonstrating Δ9-tetrahydrocannabinol (THC)-induced glioma cell death in vitro and in vivo [1]. This pivotal work revealed cannabinoids could selectively induce apoptosis in tumor cells while sparing non-transformed counterparts—a finding that fundamentally redirected cannabinoid research toward oncology [2].
The subsequent decades witnessed exponential growth in understanding the endocannabinoid system's role in cancer biology. Researchers identified that malignant gliomas frequently exhibit overexpression of cannabinoid receptors, particularly CB2, with expression levels correlating positively with tumor grade and aggressiveness [1] [10]. This receptor dysregulation presented a compelling therapeutic target. By 2006, preclinical evidence had matured sufficiently to support the first clinical pilot study investigating intratumoral THC administration in recurrent glioblastoma multiforme patients [1]. This trial, approved by Spanish regulatory authorities, confirmed the feasibility of intracranial cannabinoid delivery and reported modest survival benefits, laying crucial groundwork for synthetic cannabinoid development [1] [5]. The evolution from plant-derived cannabinoids to synthetic analogs like KM-233 reflects a concerted effort to enhance receptor specificity, blood-brain barrier permeability, and anti-tumor efficacy while minimizing psychoactive effects mediated by CB1 receptors [4] [8].
KM-233 is a third-generation classical cannabinoid specifically engineered through strategic molecular modifications of the Δ8-THC scaffold. Its chemical designation is (−)-(6aR,7,10,10aR)-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol, with a molecular formula of C25H30O2 and a molecular weight of 362.5 g/mol [4] [8]. The compound's distinguishing structural innovation is the replacement of THC's pentyl side chain with a 1,1-dimethylbenzyl group—a modification conferring enhanced receptor selectivity and optimized lipophilicity for central nervous system penetration [4] [8].
Table 1: Structural and Pharmacological Profile of KM-233
Characteristic | KM-233 | Δ9-THC (Reference) |
---|---|---|
Molecular Formula | C25H30O2 | C21H30O2 |
Molecular Weight | 362.5 g/mol | 314.5 g/mol |
Key Structural Feature | 1,1-Dimethylbenzyl side chain | Pentyl side chain |
CB1 Receptor Affinity (Ki) | ~12 nM | ~40 nM |
CB2 Receptor Affinity (Ki) | 0.91 nM | ~160 nM |
CB2 Selectivity (vs CB1) | 13-fold | 4-fold |
Blood-Brain Barrier Penetration | High | Moderate |
Pharmacologically, KM-233 demonstrates nanomolar affinity for human cannabinoid receptors, with particularly high selectivity for the CB2 receptor subtype (Ki = 0.91 nM) over CB1 receptors (13-fold selectivity) [4] [8]. This receptor selectivity profile is pharmacologically significant because glioblastoma multiforme exhibits substantial CB2 receptor upregulation, with expression levels increasing proportionally to tumor grade [1] [10]. The compound's lipophilicity (LogP ≈ 7.63) facilitates efficient blood-brain barrier transit, a critical attribute for targeting central nervous system malignancies [8]. Unlike first-generation phytocannabinoids, KM-233's structural optimization enables potent engagement with tumor-associated CB2 receptors while minimizing CB1-mediated psychoactivity—addressing a major limitation in earlier cannabinoid therapeutics [4] [6].
Malignant gliomas, particularly glioblastoma multiforme (GBM), present formidable therapeutic challenges due to their intrinsic resistance to conventional therapies, diffuse infiltration patterns, and protected location behind the blood-brain barrier. The molecular rationale for cannabinoid receptor targeting in these malignancies is substantiated by extensive immunohistochemical analyses demonstrating consistent CB2 receptor overexpression in glioma cells and tumor-associated vasculature [1] [10]. Notably, CB2 receptor expression positively correlates with histological grade, with glioblastomas exhibiting 2-5 fold higher expression compared to low-grade astrocytomas and non-neoplastic brain tissue [1] [3]. This differential expression creates a therapeutic window wherein CB2-selective agonists like KM-233 can preferentially target tumor tissue while sparing normal neural parenchyma.
At the cellular level, cannabinoid receptor activation initiates multiple anti-tumorigenic signaling cascades. Upon CB2 receptor engagement, KM-233 triggers rapid intracellular ceramide accumulation via de novo synthesis, initiating a cascade involving sustained ER stress, mitochondrial depolarization, and caspase-3 activation [5] [10]. Orthotopic glioma models demonstrate that these events culminate in apoptotic cell death and significant tumor regression. Additionally, KM-233 modulates critical kinase pathways implicated in glioma progression, including:
Beyond direct tumor cytotoxicity, KM-233 exhibits anti-angiogenic properties by reducing vascular endothelial growth factor (VEGF) secretion and downregulating matrix metalloproteinase-2 (MMP-2) expression—both critical mediators of glioma vascularization and invasiveness [5] [10]. The compound's efficacy extends to temozolomide-resistant glioma models, suggesting potential utility in recurrent or treatment-refractory disease [5]. This multi-modal mechanism of action distinguishes KM-233 from conventional cytotoxic agents and positions it as a promising candidate for molecularly targeted glioma therapy.
Table 2: Key Research Findings on KM-233 Anti-Glioma Mechanisms
Experimental Model | Treatment Protocol | Key Findings | Molecular Mechanisms |
---|---|---|---|
U87MG Human GBM Cells | In vitro KM-233 exposure | Time-dependent cytoskeletal contractions; Golgi-ER redistribution | MEK/ERK phosphorylation changes; caspase-3 activation |
Orthotopic U87MG Model | 12 mg/kg daily × 20 days | 80% reduction in tumor volume | Mitochondrial depolarization; Akt/BAD pathway modulation |
Primary Glioma Flank Model | Systemic KM-233 administration | Significant decrease in tumor growth rate | STAT3/p70S6K pathway inhibition; MMP-2 downregulation |
GBM Patient Tissue Analysis | Comparative receptor expression | CB2 overexpression in 92% high-grade gliomas | Correlation between CB2 density and tumor grade |
Chemical Compounds Referenced
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7